2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, pyrimidinyl, azetidinyl, and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the azetidinyl group: This step often involves the use of azetidin-3-yl intermediates, which can be synthesized through cyclization reactions.
Attachment of the pyrimidinyl group: This can be done via nucleophilic substitution reactions, where the pyrimidinyl moiety is introduced using appropriate halogenated pyrimidines.
Incorporation of the cyclopropyl group: This step typically involves cyclopropanation reactions, where cyclopropyl groups are introduced using reagents like diazomethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups on the benzimidazole or pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrimidines in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole: shares structural similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c19-18(20,21)15-7-16(23-10-22-15)25-8-12(9-25)26-14-4-2-1-3-13(14)24-17(26)11-5-6-11/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJGOKCGHQJTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=NC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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